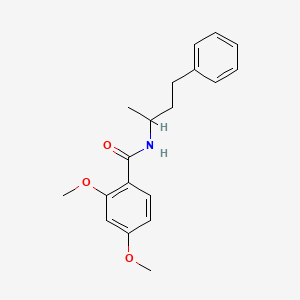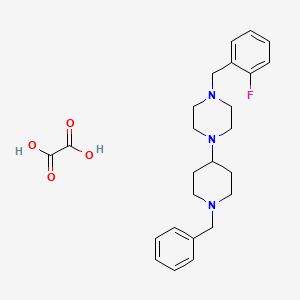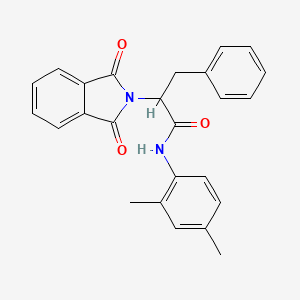
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. Although it has been illegal in many countries due to its potential for abuse, MDMA has also been studied for its therapeutic potential in treating various psychiatric disorders.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride works by increasing the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This leads to increased feelings of empathy, sociability, and euphoria. This compound also has a unique mechanism of action in that it temporarily reduces activity in the amygdala, a part of the brain involved in fear and anxiety responses.
Biochemical and Physiological Effects:
This compound has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of this compound has been associated with neurotoxicity, including damage to serotonin-producing neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been used as a tool in neuroscience research to study the role of serotonin in the brain. It has also been used in animal models to study the effects of stress on behavior and brain function. However, due to its potential for abuse and neurotoxicity, the use of this compound in research is subject to strict regulations and ethical considerations.
Orientations Futures
Future research on N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride may focus on optimizing its therapeutic potential in treating psychiatric disorders, as well as understanding the long-term effects of this compound use on brain function and behavior. Additionally, there is a need for further research on the mechanisms of action of this compound, including its effects on neurotransmitter systems in the brain. Finally, there is a need for continued development of alternative synthetic methods for this compound that are more efficient and sustainable.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been studied for its potential therapeutic effects in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD), depression, and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD and improving social anxiety in patients with autism spectrum disorder. This compound-assisted psychotherapy involves administering a controlled dose of this compound in a therapeutic setting, under the guidance of a trained therapist.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-11-8-18(9-12(2)22-11)6-5-16(19)17-13-3-4-14-15(7-13)21-10-20-14;/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQBCNZYJYXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3946568.png)
![1-isopropyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B3946573.png)
methanol](/img/structure/B3946583.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoate](/img/structure/B3946589.png)
![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946594.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3946621.png)

![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)


![3-allyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B3946657.png)